2-((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
CAS No.: 941931-17-5
Cat. No.: VC6695386
Molecular Formula: C18H18N4OS2
Molecular Weight: 370.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941931-17-5 |
|---|---|
| Molecular Formula | C18H18N4OS2 |
| Molecular Weight | 370.49 |
| IUPAC Name | 2-[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C18H18N4OS2/c1-11-4-5-14(8-12(11)2)15-6-7-17(22-21-15)24-10-16(23)20-18-19-13(3)9-25-18/h4-9H,10H2,1-3H3,(H,19,20,23) |
| Standard InChI Key | IFFWCOYXJYULFF-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=NC(=CS3)C)C |
Introduction
2-((6-(3,4-Dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a heterocyclic compound potentially belonging to the class of thioacetamides. Such compounds often exhibit significant biological activities, including antimicrobial, anticancer, or anti-inflammatory properties. This article explores the potential synthesis, structural characterization, and biological significance of this compound.
General Synthetic Pathway
The synthesis of 2-((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide may involve:
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Formation of the pyridazine scaffold: Starting with hydrazine derivatives and diketones to form the pyridazine ring.
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Thioether linkage formation: Reaction of pyridazine with a thiol derivative under mild conditions.
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Acetamide coupling: Coupling the thioether intermediate with a methylthiazole derivative using amide bond-forming reagents like carbodiimides (e.g., DCC or EDC).
Characterization Techniques
To confirm the structure and purity of this compound, the following methods are typically employed:
Spectroscopic Methods
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NMR Spectroscopy (1H and 13C):
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Identification of chemical shifts corresponding to aromatic protons and methyl groups.
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Confirmation of amide and thioether linkages.
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Mass Spectrometry (MS):
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Determination of molecular weight and fragmentation patterns.
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FTIR Spectroscopy:
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Detection of characteristic functional group vibrations (e.g., C=O stretch for amides, C-S stretch for thioethers).
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Crystallography
Single-crystal X-ray diffraction could provide definitive structural confirmation by elucidating bond lengths and angles.
Biological Activity
Compounds with similar structures often demonstrate diverse biological activities due to their heterocyclic frameworks:
Antimicrobial Potential
The presence of pyridazine and thiazole rings suggests possible antibacterial or antifungal activity by interfering with microbial enzymes or DNA synthesis.
Anti-inflammatory Activity
Amides linked to heterocyclic systems often inhibit enzymes like cyclooxygenase (COX), reducing inflammation.
Molecular Docking
Docking studies could predict binding affinities with biological targets such as enzymes or receptors.
ADMET Predictions
In silico tools can assess absorption, distribution, metabolism, excretion, and toxicity profiles to evaluate drug-likeness.
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